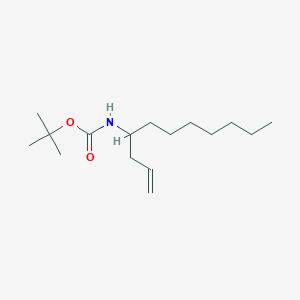

N-Boc-(+/-)-undec-1-en-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-undec-1-en-4-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO2/c1-6-8-9-10-11-13-14(12-7-2)17-15(18)19-16(3,4)5/h7,14H,2,6,8-13H2,1,3-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETLMQFYQMEDTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC=C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Transformational Studies of the Undecenyl Amine Moiety

Chemical Reactivity of the Terminal Alkene Functionality (Undec-1-ene)

The terminal alkene of N-Boc-(+/-)-undec-1-en-4-amine is a site of rich chemical reactivity, susceptible to a variety of addition and modification reactions. The electron-rich nature of the carbon-carbon double bond makes it a target for electrophiles and radicals, and it can also participate in powerful carbon-carbon bond-forming reactions such as olefin metathesis.

Electrophilic Additions to the Alkene

Electrophilic addition reactions are a fundamental class of transformations for alkenes. In the context of this compound, an electrophile adds across the double bond, breaking the pi bond and forming two new single bonds.

A common example is the addition of hydrogen halides (H-X). This reaction typically proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more substituted carbocation. The halide then attacks the carbocation. For a terminal alkene like that in this compound, this would result in the halogen being attached to the second carbon of the undecenyl chain.

Halogenation, the addition of diatomic halogens such as bromine (Br₂) or chlorine (Cl₂), also proceeds through an electrophilic addition mechanism, often involving a cyclic halonium ion intermediate. This results in the formation of a vicinal dihalide.

The table below illustrates the expected products from electrophilic addition reactions on a generic terminal alkene, representative of the undec-1-ene moiety.

| Reagent | Product |

| HBr | 2-Bromoalkane |

| HCl | 2-Chloroalkane |

| Br₂ | 1,2-Dibromoalkane |

| Cl₂ | 1,2-Dichloroalkane |

Radical Reactions Involving the Alkene

The terminal alkene can also undergo radical addition reactions. Unlike electrophilic additions, these reactions often proceed with anti-Markovnikov selectivity, particularly in the presence of a radical initiator.

A classic example is the addition of HBr in the presence of peroxides. The peroxide initiates the formation of a bromine radical, which then adds to the terminal carbon of the alkene to form the more stable secondary radical. This radical then abstracts a hydrogen atom from HBr to yield the 1-bromoalkane product and regenerate a bromine radical, propagating the chain reaction. pharmaguideline.com

Another important radical reaction is the addition of thiols (thiol-ene reaction), which also proceeds with anti-Markovnikov selectivity to form thioethers. These reactions are often initiated by light or a radical initiator. libretexts.org

The table below summarizes the expected outcomes of radical additions to a terminal alkene.

| Reagent | Initiator | Product |

| HBr | Peroxide | 1-Bromoalkane |

| R-SH | AIBN/UV light | 1-Alkylthioalkane |

Olefin Metathesis and Modifications of the Alkene

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. researchgate.net For a terminal alkene like that in this compound, cross-metathesis with another olefin is a common application. wuxibiology.com This allows for the formation of a new, longer-chain internal alkene. The choice of catalyst, such as Grubbs' or Schrock's catalysts, is crucial for the success and selectivity of the reaction. iupac.org It is important to note that the presence of an amine, even when protected, can sometimes interfere with the catalyst's activity. researchgate.net

The table below provides examples of potential cross-metathesis reactions.

| Cross-Metathesis Partner | Catalyst | Expected Product |

| Styrene | Grubbs' Catalyst | A mixture of E/Z-stilbene derivatives |

| Acrylonitrile | Grubbs' Catalyst | A mixture of E/Z-cinnamonitrile derivatives |

Hydrofunctionalization of the Alkene

Hydrofunctionalization encompasses a broad range of reactions where a hydrogen atom and another group (X) are added across the double bond. wikipedia.org This can be achieved through various methods, often with high control over regioselectivity.

Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across the double bond. In the first step, a borane (B79455) reagent (e.g., BH₃·THF) adds to the alkene, with the boron atom adding to the less substituted carbon. In the second step, oxidation with hydrogen peroxide and a base replaces the boron with a hydroxyl group, yielding a primary alcohol.

Hydrosilylation, the addition of a silicon-hydrogen bond across the alkene, is another important hydrofunctionalization reaction, typically catalyzed by platinum complexes. This reaction forms an alkylsilane, which can be a versatile intermediate for further transformations.

The table below outlines common hydrofunctionalization reactions and their products.

| Reaction | Reagents | Product |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Primary Alcohol |

| Hydrosilylation | HSiCl₃, Pt catalyst | Terminal Alkyltrichlorosilane |

Reactions Involving the Amine Functionality (Post-Deprotection)

The Boc protecting group is stable to a wide range of reaction conditions used to modify the alkene, but it can be readily removed with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine, undec-1-en-4-amine. organic-chemistry.org This primary amine is a nucleophile and can undergo a variety of reactions at the nitrogen atom.

N-Alkylation and Acylation Reactions

Once deprotected, the primary amine of undec-1-en-4-amine can be readily alkylated or acylated.

N-Alkylation involves the reaction of the amine with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The use of a base is often necessary to neutralize the hydrogen halide byproduct. It is important to control the reaction conditions to avoid over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.org Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. acs.org

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is typically fast and high-yielding. The presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine (B128534), is often used to scavenge the acid byproduct. researchgate.net

The table below details typical N-alkylation and N-acylation reactions of a primary amine.

| Reaction Type | Reagent | Product |

| N-Alkylation | Methyl iodide (CH₃I) | N-Methylundec-1-en-4-amine |

| N-Alkylation | Benzyl bromide (BnBr) | N-Benzylundec-1-en-4-amine |

| N-Acylation | Acetyl chloride (CH₃COCl) | N-Acetylundec-1-en-4-amine |

| N-Acylation | Benzoic anhydride ((PhCO)₂O) | N-Benzoylundec-1-en-4-amine |

Formation of Nitrogen-Containing Heterocycles

The structure of this compound is well-suited for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. The relative positions of the amine and the double bond can facilitate the formation of substituted pyrrolidines and other ring systems, which are prevalent scaffolds in pharmaceuticals and natural products.

Intramolecular cyclization of molecules containing an amine and an alkene is a powerful strategy for constructing N-heterocycles. nih.gov Depending on the reaction conditions and catalysts employed, different cyclization pathways can be initiated. For instance, intramolecular hydroamination, where the N-H bond (after Boc-deprotection) adds across the double bond, can lead to the formation of substituted pyrrolidines. This process can be catalyzed by various transition metals or strong bases.

Another significant strategy is intramolecular aminomercuration, followed by reductive demercuration, which can also yield saturated nitrogen heterocycles. Furthermore, transition-metal-catalyzed reactions, such as those involving palladium or nickel, can facilitate the cyclization of alkenyl amines. beilstein-journals.org For example, an intramolecular Heck-type reaction could be envisioned, leading to the formation of cyclic products. The specific regio- and stereochemical outcomes of these cyclizations are highly dependent on the chosen reagents and the inherent conformational preferences of the undecenyl chain. beilstein-journals.orgresearchgate.net

These cyclization strategies highlight the potential of this compound as a precursor to complex heterocyclic molecules through the strategic reaction of its amine and alkene moieties. rsc.org

Oxidative Transformations of the Amine

The Boc protecting group renders the nitrogen atom of this compound generally stable towards oxidation. researchgate.net However, oxidative transformations can be achieved at other positions of the molecule or after the removal of the Boc group.

One potential transformation involves the oxidation of the carbon-nitrogen bond. For instance, N-Boc protected amines can be converted into N-Boc-ketimines through oxidation, a reaction that has been demonstrated with reagents like manganese dioxide for N-Boc-propargylic amines. researchgate.net Such a transformation on the undecenyl amine moiety would yield a valuable intermediate for further functionalization.

Alternatively, after deprotection to the secondary amine, various oxidative reactions become accessible. The free amine can be oxidized to imines or nitrones, or undergo reactions like the Hofmann-Löffler-Freytag reaction, which involves the formation of a nitrogen-centered radical that can cyclize onto a remote C-H bond.

Furthermore, the terminal alkene offers another site for oxidative cleavage, for example, through ozonolysis or dihydroxylation followed by periodate (B1199274) cleavage. This would generate a shorter-chain aldehyde, which could then participate in intramolecular reactions with the amine (after deprotection), such as reductive amination, to form cyclic amines of varying ring sizes. The combination of alkene oxidation and amine chemistry provides a versatile platform for synthesizing a wide array of amino-aldehyde and amino-acid derivatives.

Manipulation of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. total-synthesis.com

Mechanistic Aspects of Boc Deprotection

The cleavage of the Boc group is typically achieved under acidic conditions. fishersci.co.uk The mechanism involves a series of well-understood steps:

Protonation: The process begins with the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid. commonorganicchemistry.com

Fragmentation: The protonated intermediate is unstable and fragments to form a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comacsgcipr.org

Carbamic Acid Decomposition: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas. commonorganicchemistry.com

Amine Formation: The decarboxylation yields the free amine, which is typically protonated under the acidic reaction conditions to form an ammonium salt. commonorganicchemistry.com

The tert-butyl cation generated during this process can be quenched by a suitable nucleophile, deprotonate to form isobutene gas, or in some cases, lead to side reactions by alkylating other sensitive functional groups within the molecule. commonorganicchemistry.comacsgcipr.org

Acid-Mediated Boc Cleavage Methodologies

A variety of acidic reagents and conditions can be employed for the removal of the Boc group, with the choice often depending on the presence of other acid-sensitive functional groups in the molecule.

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM). Typically at room temperature for 1-2 hours. fishersci.co.ukmasterorganicchemistry.com | Highly effective and common, but TFA is corrosive and volatile. May require scavengers to trap the tert-butyl cation. acsgcipr.org |

| Hydrochloric Acid (HCl) | In solvents such as dioxane, methanol, or ethyl acetate. Often used as a 4 M solution in dioxane. fishersci.co.uk | A strong acid that provides efficient deprotection. The resulting product is the hydrochloride salt. |

| Phosphoric Acid (H₃PO₄) | Aqueous solutions, offering a milder and more environmentally benign alternative. organic-chemistry.org | Can show good selectivity for Boc deprotection in the presence of other acid-labile groups like tert-butyl esters. organic-chemistry.org |

| Sulfuric Acid (H₂SO₄) | Used in solvents like toluene. | A strong, non-volatile acid suitable for larger-scale reactions. mdpi.com |

| p-Toluenesulfonic Acid (pTSA) | Often used in alcoholic solvents. Considered a greener alternative to TFA. mdpi.com | A solid, non-volatile acid that is easier to handle. |

| Lewis Acids (e.g., ZnBr₂, AlCl₃) | In aprotic solvents like dichloromethane. fishersci.co.ukorganic-chemistry.org | Can offer different selectivity compared to Brønsted acids and may be useful for substrates with multiple acid-sensitive groups. |

This table is generated based on data from multiple sources. fishersci.co.ukacsgcipr.orgmasterorganicchemistry.comorganic-chemistry.orgmdpi.com

Studies have shown that the kinetics of Boc cleavage can be complex, with some reactions exhibiting a second-order dependence on the acid concentration, suggesting a general acid-catalyzed mechanism for the fragmentation step. acs.orgnih.gov

Orthogonal Protecting Group Strategies in Conjunction with Boc

In multi-step synthesis, particularly in peptide chemistry, it is often necessary to deprotect one functional group while leaving others intact. This is achieved using an "orthogonal" protecting group strategy, where different protecting groups are removed under distinct, non-interfering conditions. organic-chemistry.org The acid-labile Boc group is a cornerstone of such strategies. total-synthesis.com

The Boc group is stable to basic conditions, catalytic hydrogenation, and many nucleophiles. organic-chemistry.org This allows it to be used in conjunction with other protecting groups that are labile under these conditions.

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality with Boc |

| Fluorenylmethyloxycarbonyl | Fmoc | Base-mediated (e.g., piperidine (B6355638) in DMF) | Fully Orthogonal. total-synthesis.comorganic-chemistry.org |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Fully Orthogonal. total-synthesis.commasterorganicchemistry.com |

| Benzyl | Bn | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Fully Orthogonal. |

| Allyloxycarbonyl | Alloc | Transition metal-catalyzed (e.g., Pd(0)) | Fully Orthogonal. total-synthesis.com |

This table is generated based on data from multiple sources. total-synthesis.commasterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org

This orthogonality allows for the selective deprotection and functionalization of different amine sites within a complex molecule, which is a fundamental concept in the synthesis of peptides and other polyfunctional compounds. acs.org

Other Cleavage Methods (e.g., Thermal, Enzymatic)

While acid-mediated cleavage is the most common method for Boc deprotection, alternative methods have been developed for substrates that are sensitive to strong acids.

Thermal Deprotection: The Boc group can be removed by heating, typically at temperatures around 185 °C. researchgate.net This method is less common due to the high temperatures required, which can be destructive to complex molecules. However, for robust substrates, it offers an acid-free alternative. youtube.com

Enzymatic Cleavage: While the enzymatic cleavage of the N-Boc group itself is not widely established, research into enzymes that can cleave related tert-butyl esters exists. nih.gov Lipases and esterases have been identified that can hydrolyze tert-butyl esters while leaving Boc and other protecting groups intact. nih.gov This suggests the potential for developing biocatalysts that could selectively cleave the Boc carbamate under very mild, neutral conditions, although this remains a developing area of research.

Basic Conditions: In specific cases, particularly with activated amines like those in pyrroles or indoles, the Boc group can be cleaved under basic conditions. sci-hub.se For unactivated primary amines, a method using sodium t-butoxide in wet THF has been reported, proceeding through a proposed isocyanate intermediate. sci-hub.se

Mechanochemical Methods: Solvent-free deprotection of N-Boc groups has been achieved using ball-milling techniques, offering a green chemistry approach that minimizes solvent waste. researchgate.net

These alternative methods provide valuable options for chemists when dealing with acid-sensitive substrates or when seeking more environmentally friendly synthetic routes.

Analytical Methodologies for Characterization and Enantiomeric Excess Determination

Spectroscopic Characterization Techniques

Spectroscopy provides essential information regarding the molecular structure and functional groups present in N-Boc-(+/-)-undec-1-en-4-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The characteristic signals for this compound are predicted based on its structure, including the distinctive singlet for the tert-butyl group and signals for the vinyl, alkyl chain, and amine protons. squarix.de For instance, the nine protons of the Boc protecting group typically appear as a prominent singlet around 1.4 ppm. rsc.orgresearchgate.net The protons of the terminal vinyl group are expected in the 4.9-5.9 ppm region, and the proton attached to the nitrogen (N-H) would likely appear as a broad signal. rsc.orgresearchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the carbonyl and quaternary carbons of the Boc group, the sp² carbons of the double bond, the chiral carbon attached to the nitrogen, and the carbons of the heptyl side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C(CH₃)₃ (Boc) | ~1.4 (singlet, 9H) | ~28.5 |

| C (CH₃)₃ (Boc) | - | ~79.0 |

| C =O (Boc) | - | ~155.0 |

| CH=CH₂ | ~5.7-5.9 (multiplet, 1H) | ~138.0 |

| CH=CH ₂ | ~4.9-5.1 (multiplet, 2H) | ~115.0 |

| CH-NH | ~3.5-3.7 (multiplet, 1H) | ~50.0 |

| Alkyl Chain (CH₂)n | ~1.2-1.6 (multiplets) | ~22.0-36.0 |

| Terminal CH₃ | ~0.8-0.9 (triplet) | ~14.0 |

| NH | Variable, broad | - |

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₆H₃₁NO₂ squarix.de, the expected molecular weight is 269.42 g/mol squarix.de. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would be employed. nih.gov The mass spectrum would be expected to show a molecular ion peak (M⁺) or, more commonly, a protonated molecule [M+H]⁺ at m/z 270. A characteristic fragmentation pattern involves the loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da).

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

| [M+H]⁺ | C₁₆H₃₂NO₂⁺ | 270.24 | Protonated Molecular Ion |

| [M-C₄H₉]⁺ | C₁₂H₂₂NO₂⁺ | 212.16 | Loss of tert-butyl group |

| [M-Boc+H]⁺ | C₁₁H₂₄N⁺ | 170.19 | Loss of Boc group, protonated amine |

Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule. The N-Boc protected secondary amine structure has several characteristic absorption bands. A key feature for a secondary amine is a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com Other significant peaks include the strong C=O stretch of the carbamate (B1207046) group, C-H stretches for both sp² (alkene) and sp³ (alkane) carbons, and the C=C stretch of the vinyl group.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3350-3310 | Secondary amine N-H bond orgchemboulder.comspectroscopyonline.com |

| C-H Stretch (sp²) | ~3080 | Alkene C-H bond |

| C-H Stretch (sp³) | ~2850-2960 | Alkane C-H bonds |

| C=O Stretch | ~1680-1710 | Carbamate carbonyl group |

| C=C Stretch | ~1640 | Alkene double bond |

| C-N Stretch | ~1250-1020 | Aliphatic amine C-N bond orgchemboulder.com |

| N-H Wag | ~910-665 | Secondary amine N-H out-of-plane bend orgchemboulder.comspectroscopyonline.com |

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for separating the compound from reaction mixtures, assessing its purity, and determining the ratio of its enantiomers.

Both GC and HPLC are standard techniques for determining the purity of this compound. sigmaaldrich.comcalpaclab.com

Gas Chromatography (GC): Due to its volatility, the compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID), to assess purity. The presence of a single major peak would indicate a high degree of purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for purity analysis of N-Boc protected compounds. sigmaaldrich.com A UV detector is typically used, monitoring at a low wavelength where the carbamate group absorbs. A critical consideration is the stability of the acid-sensitive Boc group. The use of acidic mobile phase additives like trifluoroacetic acid (TFA) must be carefully controlled, as high concentrations or prolonged exposure, especially during solvent evaporation, can cause deprotection. researchgate.net

Since the target compound is a racemate ("(+/-)"), separating and quantifying the individual enantiomers is essential for stereoselective synthesis or analysis.

Chiral HPLC/GC: The most direct method for determining the enantiomeric ratio (and thus the enantiomeric excess, ee) is through chiral chromatography. This involves using a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to their separation into two distinct peaks. The ratio of the areas of these two peaks provides the enantiomeric ratio.

Indirect Methods: An alternative approach involves derivatizing the racemic amine with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by standard, non-chiral chromatography (e.g., HPLC, GC) or analyzed by NMR spectroscopy. nih.gov For example, reaction with a chiral acid chloride would form diastereomeric amides, whose signals (e.g., in ¹H NMR) may be resolved, allowing for quantification. nih.gov

Optical Methods for Stereochemical Analysis (e.g., Polarimetry, Circular Dichroism)

The determination of the stereochemical integrity of chiral molecules is a critical aspect of chemical analysis, particularly in the pharmaceutical and fine chemical industries. For this compound, a chiral compound, several optical methods can be employed to assess its enantiomeric composition. These techniques rely on the differential interaction of enantiomers with plane-polarized light.

Polarimetry

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral substance. When plane-polarized light passes through a solution containing an excess of one enantiomer, the plane of polarization is rotated. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used.

The specific rotation, [α], is a standardized measure of the optical rotation of a chiral compound and is calculated using the formula:

[α]λT = α / (l × c)

where:

α is the observed rotation in degrees

l is the path length in decimeters (dm)

c is the concentration in g/mL

T is the temperature in degrees Celsius

λ is the wavelength of the light (commonly the sodium D-line at 589 nm)

For a given pair of enantiomers, one will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)) and the other in a counter-clockwise direction (levorotatory, (-)) to an equal extent. A racemic mixture, containing equal amounts of both enantiomers, will have an observed rotation of zero.

The enantiomeric excess (ee) of a sample can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer:

ee (%) = ([α]observed / [α]max) × 100

Table 1: Illustrative Specific Rotation Data for Enantiomers of a Chiral N-Boc-Amine

| Enantiomer | Specific Rotation [α]D20 (c=1, CHCl3) |

|---|---|

| (R)-enantiomer | -25.5° |

| (S)-enantiomer | +25.5° |

This table demonstrates that the specific rotation is a key parameter for characterizing the enantiopurity of N-Boc protected amines. The measurement of optical rotation is a relatively straightforward and non-destructive method for routine analysis of enantiomeric excess, provided that the specific rotation of the pure enantiomer is known. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in absorbance (ΔA = AL - AR) as a function of wavelength. This technique is particularly useful for determining the absolute configuration and for studying the conformational properties of chiral compounds.

While simple aliphatic amines may not have strong chromophores that absorb in the accessible UV-Vis region, the N-Boc protecting group itself contains a carbonyl chromophore. The electronic transitions associated with this chromophore can give rise to a CD signal if they are perturbed by the chiral center in the amine. The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the stereocenter.

For more complex analyses, or for compounds with weak intrinsic CD signals, derivatization with a chromophoric agent can be employed to enhance the chiroptical response. rsc.org However, for N-Boc protected amines, the carbamate chromophore can often provide sufficient information.

Computational methods, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra of different enantiomers. By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the chiral center can be assigned with a high degree of confidence.

The following table illustrates the type of data that would be obtained from a CD spectroscopic analysis of the enantiomers of a generic N-Boc protected chiral amine.

Table 2: Illustrative Circular Dichroism Data for Enantiomers of a Chiral N-Boc-Amine

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm2·dmol-1) |

|---|---|---|

| (R)-enantiomer | 215 | -5,200 |

This table shows that the two enantiomers exhibit mirror-image CD spectra, a characteristic feature of this technique. The magnitude of the CD signal is directly proportional to the enantiomeric excess, making it a valuable tool for quantitative analysis. nih.gov The application of chiroptical spectroscopy, including both polarimetry and circular dichroism, provides a comprehensive approach to the stereochemical analysis of chiral N-Boc protected amines like this compound. nih.gov

Computational Studies and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and energies of molecules. For N-Boc-(+/-)-undec-1-en-4-amine, DFT calculations are instrumental in mapping out the potential energy surfaces of its reactions, identifying transition states, and determining reaction barriers. This information is crucial for understanding reaction mechanisms and predicting feasibility and selectivity.

For instance, in reactions involving the allylic amine functionality, such as hydroaminations or cyclization reactions, DFT can be employed to model the step-by-step mechanism. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. These profiles reveal the rate-determining step of the reaction and can help to rationalize observed regioselectivities and stereoselectivities.

A hypothetical DFT study on the hydroamination of this compound could involve the comparison of different possible reaction pathways, for example, a concerted versus a stepwise mechanism. The calculated activation energies for each pathway would indicate the most probable route.

Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Concerted Cyclization | TS1 | 25.8 |

| Stepwise (Path A) | TS2a | 32.1 |

| Stepwise (Path B) | TS2b | 28.5 |

Note: The data in this table is illustrative and intended to represent the type of information that can be obtained from DFT calculations.

Furthermore, DFT calculations can elucidate the role of catalysts in reactions involving this compound. By modeling the interaction of the substrate with the catalyst, it is possible to understand how the catalyst lowers the activation energy and influences the stereochemical outcome.

Conformational Analysis of N-Boc-undec-1-en-4-amine

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its reactivity. For a flexible molecule like this compound, which possesses several rotatable bonds, a thorough conformational analysis is essential. Computational methods can be used to identify the low-energy conformers of the molecule and to understand the energy barriers between them.

The presence of the bulky tert-butoxycarbonyl (Boc) protecting group significantly influences the conformational landscape of the amine. Studies on other N-Boc protected amines have shown that the urethane (B1682113) amide bond can exist in both cis and trans conformations, with the trans form generally being more stable. However, the energy difference can be small, and both conformers may be present in solution.

A systematic conformational search for this compound would involve rotating the key dihedral angles and calculating the energy of each resulting conformer. This analysis would reveal the preferred spatial arrangement of the undecenyl chain relative to the N-Boc group.

Table 2: Relative Energies of Hypothetical Conformers of N-Boc-undec-1-en-4-amine

| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) |

| A (trans) | 180° | 0.00 |

| B (cis) | 0° | 1.5 |

| C (gauche) | 60° | 3.2 |

Note: The data in this table is for illustrative purposes to show the output of a conformational analysis.

Understanding the dominant conformations is crucial for predicting how the molecule will interact with other reagents and catalysts, thereby influencing the stereochemical outcome of reactions.

Prediction of Stereoselectivity in Asymmetric Transformations

Asymmetric synthesis is a key area of modern organic chemistry, and predicting the stereoselectivity of a reaction is a significant challenge. Computational methods have become increasingly reliable in this regard. For reactions involving the chiral center of this compound or the creation of new stereocenters, computational models can be used to predict which stereoisomer will be formed preferentially.

This is often achieved by modeling the transition states leading to the different stereoisomeric products. The transition state with the lower calculated energy will correspond to the major product. This approach has been successfully applied to a wide range of asymmetric reactions, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.

For example, in an asymmetric dihydroxylation of the double bond in this compound, DFT calculations could be used to model the interaction of the alkene with the chiral catalyst and the oxidant. By comparing the energies of the transition states leading to the two possible diastereomeric diols, the diastereomeric ratio (d.r.) of the reaction can be predicted.

Table 3: Predicted Stereoselectivity from Transition State Energy Calculations

| Transition State | Product Diastereomer | Calculated ΔG‡ (kcal/mol) | Predicted d.r. |

| TS-Re | (4R, 1'R, 2'S) | 15.2 | 95:5 |

| TS-Si | (4R, 1'S, 2'R) | 17.0 |

Note: The data in this table is hypothetical and serves to illustrate the prediction of stereoselectivity.

These predictions can be invaluable in the selection of the optimal chiral catalyst and reaction conditions to achieve high levels of stereocontrol.

Molecular Dynamics Simulations for Mechanistic Insights

While DFT calculations are excellent for studying static structures and transition states, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motions, conformational changes, and intermolecular interactions in a simulated environment that can include solvent molecules.

For this compound, MD simulations can provide insights into its behavior in solution. For instance, simulations can reveal the preferred solvation of the molecule and how solvent molecules interact with the N-Boc group and the double bond. This can be particularly important for understanding reactions where the solvent plays a crucial role.

MD simulations can also be used to study the initial stages of a bimolecular reaction, such as the approach of a reactant to the this compound molecule. By analyzing the trajectories of many such encounters, it is possible to gain a deeper understanding of the factors that govern the reactivity and selectivity of the reaction. Furthermore, MD simulations can be used to explore the conformational flexibility of the molecule and the timescale of conformational changes, which can be important for understanding its binding to a catalyst or an enzyme.

Applications As a Building Block in Complex Molecular Architectures

Incorporation into Saturated N-Heterocycles via Olefin-Amine Reagents

Saturated nitrogen heterocycles, such as piperidines and pyrrolidines, are ubiquitous structural motifs in pharmaceuticals and natural products. researchgate.net N-Boc-(+/-)-undec-1-en-4-amine serves as an excellent precursor for the synthesis of such structures through intramolecular cyclization strategies that engage both the amine and olefin functionalities. ethz.ch

Upon removal of the Boc protecting group, the resulting undec-1-en-4-amine can undergo intramolecular cyclization. A common strategy is transition-metal-catalyzed hydroamination, where a catalyst facilitates the addition of the amine N-H bond across the terminal double bond. Depending on the reaction conditions and the catalyst employed, this can lead to the formation of substituted piperidine (B6355638) or pyrrolidine (B122466) rings. For example, a 6-endo-trig cyclization would yield a 2-heptylpiperidine, while a 5-exo-trig cyclization could form a 2-(octan-2-yl)pyrrolidine. These reactions often require specific catalysts, such as those based on palladium, rhodium, or iron, to control regioselectivity and efficiency. researchgate.net

Another approach involves a tandem sequence where the alkene is first functionalized to introduce an electrophilic center. For instance, hydroboration-oxidation would convert the terminal alkene to a primary alcohol. Subsequent activation of the alcohol (e.g., to a tosylate) and deprotection of the amine would set the stage for an intramolecular nucleophilic substitution, yielding a 2-substituted piperidine derivative.

| Cyclization Strategy | Intermediate Functionalization | Resulting Heterocycle |

| Intramolecular Hydroamination | None (Direct N-H addition) | Substituted Piperidine/Pyrrolidine |

| Tandem Halocyclization | Reaction with I2, NBS, etc. | Halogenated Piperidine/Pyrrolidine |

| Tandem Oxidation-Cyclization | Epoxidation or Dihydroxylation | Hydroxylated Piperidine/Pyrrolidine |

| Reductive Cyclization | Amide formation followed by reduction | Fused or Spirocyclic Systems |

These methods demonstrate how the undecenyl amine framework can be transformed into diverse saturated N-heterocycles, incorporating the long alkyl chain as a substituent that can influence properties such as lipophilicity.

Role in Multi-component Reactions for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, are powerful tools for generating libraries of complex molecules efficiently. rug.nlnih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example, combining an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce a bis-amide scaffold. nih.govsemanticscholar.org

After deprotection of the Boc group, undec-1-en-4-amine can serve as the primary amine component in an Ugi reaction. Its participation introduces the undecenyl moiety into the final product, significantly increasing the structural diversity and lipophilicity of the resulting library. The terminal alkene remains as a functional handle for post-MCR modifications, such as cross-coupling, metathesis, or click chemistry, further expanding the accessible chemical space. rsc.org

The general scheme for an Ugi reaction involving undec-1-en-4-amine is as follows:

Imine Formation: The deprotected undec-1-en-4-amine condenses with an aldehyde or ketone.

Nitrilium Ion Formation: The resulting imine is protonated by the carboxylic acid and then attacked by the isocyanide. mdpi.com

Final Rearrangement: The intermediate nitrilium ion is trapped by the carboxylate anion, followed by a Mumm rearrangement to yield the stable α-acylamino amide product.

The variability of the other three components allows for the creation of a vast array of unique structures built around the undecenyl amine core.

| Ugi Reactant 1 (Amine) | Ugi Reactant 2 (Carbonyl) | Ugi Reactant 3 (Acid) | Ugi Reactant 4 (Isocyanide) | Resulting Scaffold Feature |

| undec-1-en-4-amine | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Aromatic and aliphatic side chains with a terminal alkene |

| undec-1-en-4-amine | Acetone | Benzoic Acid | Cyclohexyl isocyanide | Varied amide substituents with a terminal alkene |

| undec-1-en-4-amine | Formaldehyde | Propionic Acid | Benzyl isocyanide | Diverse N-alkyl and acyl groups with a terminal alkene |

Precursor for Advanced Synthetic Intermediates

The dual functionality of this compound allows it to be converted into a wide range of more complex, advanced synthetic intermediates. The chemoselective transformation of either the alkene or the protected amine group is key to its utility.

Transformations at the Alkene Terminus: The terminal double bond can undergo a variety of well-established chemical transformations while the Boc-protected amine remains intact.

Oxidation: Treatment with reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can convert the alkene to a vicinal diol. Ozonolysis (O₃) followed by a reductive or oxidative workup can cleave the double bond to yield an aldehyde or a carboxylic acid, respectively. Epoxidation using agents like m-CPBA produces an epoxide, a versatile intermediate for further reactions.

Hydroboration-Oxidation: This two-step process converts the terminal alkene into a terminal primary alcohol with anti-Markovnikov regioselectivity.

Heck or Suzuki Coupling: After conversion of the alkene to a vinyl halide or vinyl boronate, it can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Transformations involving the Amine Group: Following selective deprotection, the primary amine can be elaborated.

Acylation/Sulfonylation: Reaction with acid chlorides, anhydrides, or sulfonyl chlorides yields amides or sulfonamides.

Reductive Amination: A one-pot reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) generates secondary or tertiary amines. nih.govnih.gov

Alkylation: Direct reaction with alkyl halides can provide secondary or tertiary amines.

By combining these transformations, this compound can be converted into bifunctional or trifunctional intermediates for use in multi-step syntheses.

Utility in the Construction of Macrocyclic and Oligomeric Structures

The synthesis of macrocycles is of great interest in drug discovery, as macrocyclization can impart conformational rigidity and favorable pharmacokinetic properties. drughunter.com The undecenyl chain of this compound makes it an ideal precursor for macrocyclization via Ring-Closing Metathesis (RCM). researchgate.netnih.gov

A common strategy involves linking two molecules of the deprotected undec-1-en-4-amine through a bifunctional linker, such as a dicarboxylic acid, to form a di-alkene precursor. Exposure of this precursor to a Grubbs-type ruthenium catalyst initiates RCM, where the two terminal double bonds react to form a new internal double bond, closing the ring and releasing ethylene (B1197577) gas. nih.gov The size of the resulting macrocycle can be controlled by the choice of the linker. This approach allows for the synthesis of large, structurally complex macrocyclic diamides or di-amines.

For oligomer synthesis, this compound can be envisioned as a monomer unit. For example, a synthetic pathway could involve the oxidation of the alkene to a carboxylic acid, creating an ω-amino acid analogue. After deprotection, this bifunctional monomer could undergo step-growth polymerization under standard peptide coupling conditions to form a polyamide oligomer, with the long alkyl side chain providing unique material properties. Alternatively, iterative coupling of this monomer unit can lead to precisely defined oligomeric structures. researchgate.net

Design of Novel Synthetic Pathways Utilizing the Undecenyl Amine Framework

The unique structure of this compound enables the design of novel and efficient synthetic pathways, particularly those involving tandem or domino reactions. rsc.org These pathways leverage the presence of two distinct reactive sites to build molecular complexity rapidly.

One such pathway could be an intramolecular N-alkylation. The terminal alkene could first be converted to an epoxide. Subsequent deprotection of the amine would be followed by an intramolecular cyclization, where the amine attacks one of the epoxide carbons to form a hydroxyl-substituted piperidine ring in a single, stereocontrolled step.

Another innovative strategy could merge MCR and RCM chemistry. This compound could be deprotected and used as the amine component in an Ugi reaction where the carboxylic acid component also contains a terminal alkene. The resulting Ugi product would be a di-alkene, perfectly primed for a subsequent RCM reaction to generate a complex, peptide-like macrocycle. Such a pathway combines the diversity-generating power of MCRs with the robust macrocyclization capabilities of RCM.

The development of such pathways, which build upon the inherent reactivity of the undecenyl amine framework, allows for the streamlined synthesis of complex target molecules that would otherwise require lengthy, linear sequences. uochb.cz

Q & A

Q. What are the standard synthetic routes for preparing N-Boc-(±)-undec-1-en-4-amine?

Answer: The synthesis typically involves two key steps: (1) introduction of the Boc protecting group to the amine and (2) formation of the undec-1-en moiety. Methodologies include:

- Williamson Ether Synthesis or Mitsunobu Reaction : Used to construct the ether or alkylated backbone. Reactions are monitored via TLC, and products are purified via flash chromatography using 230–400 mesh silica gel .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics for intermediates. For example, microwave irradiation in a Biotage Initiator system reduces reaction times .

- Deprotection : The Boc group is removed using 2 M HCl in diethyl ether (24–48 hours) or TFA in CH₂Cl₂, yielding HCl or TFA salts, respectively .

Q. Table 1: Key Synthesis Parameters

| Step | Method | Conditions | Purification | Characterization Tools |

|---|---|---|---|---|

| Boc Protection | Williamson/Mitsunobu | TLC monitoring, EtOAC | Flash chromatography | ¹H/¹³C NMR, LC-MS |

| Deprotection | Acidolysis (HCl/TFA) | 2 M HCl in ether or TFA | Filtration, drying | HPLC (>95% purity) |

Q. How is the purity and structural integrity of N-Boc-(±)-undec-1-en-4-amine validated?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (400 MHz, Bruker DPX-400) confirms regiochemistry and Boc group integrity. Residual solvent peaks (e.g., CDCl₃) serve as internal standards .

- HPLC Analysis : Reverse-phase HPLC with UV detection ensures >95% purity. Chiral HPLC (RegisCell column) resolves enantiomers for optical purity assessment .

- Mass Spectrometry : ESI-MS or LC-MS (70 eV ionization) verifies molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling N-Boc-(±)-undec-1-en-4-amine?

Answer:

- Storage : Stable at room temperature in airtight containers. Avoid exposure to moisture or strong acids/bases to prevent premature deprotection .

- Decomposition Risks : Under fire conditions, toxic gases (CO, NOₓ) may form. Use fume hoods and fire-resistant storage .

- First Aid : For skin contact, rinse with water; for inhalation, move to fresh air. Consult SDS for emergency procedures .

Advanced Research Questions

Q. How can enantiomeric resolution of N-Boc-undec-1-en-4-amine be achieved?

Answer:

- Chiral HPLC : Analytical separation uses a RegisCell column (hexane/isopropanol mobile phase). Preparative-scale isolation employs RegisPack columns, yielding enantiomers as colorless oils or solids. Optical purity is confirmed via chiral HPLC (>99% ee) .

- Kinetic Resolution : Asymmetric catalysis (e.g., chiral ligands in Mitsunobu reactions) may reduce racemization during synthesis .

Q. What strategies optimize Boc deprotection while minimizing side reactions?

Answer:

- Acid Selection : HCl in ether is milder for acid-sensitive substrates, while TFA in CH₂Cl₂ is faster but may protonate alkenes.

- Reaction Monitoring : Track deprotection via ¹H NMR (disappearance of Boc methyl signal at δ 1.4 ppm) or TLC .

- Temperature Control : For heat-sensitive compounds, use ice-cold acid solutions to prevent degradation .

Q. How can impurities like N-nitrosamines be mitigated during synthesis or storage?

Answer:

- Risk Assessment : Screen raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites). Use supplier questionnaires to audit contamination risks .

- Process Controls : Avoid amines in equipment shared with nitrosating agents. Monitor water quality (nitrite/chloramine levels) during synthesis .

- Analytical Testing : GC-NPD or LC-MS/MS detects trace nitrosamines (detection limit: 1–10 ppb) .

Q. What challenges arise in scaling up enantioselective synthesis?

Answer:

- Chromatography Limitations : Preparative chiral HPLC is cost-prohibitive for large batches. Switch to crystallization-based resolution (e.g., diastereomeric salt formation) .

- Reaction Consistency : Microwave-assisted reactions may lack reproducibility at scale. Optimize conventional heating with precise temperature control .

Q. How does the undec-1-en moiety influence further functionalization?

Answer:

Q. How are LogP values determined, and what do they imply for biological studies?

Answer:

- Experimental LogP : Measured via shake-flask (octanol/water partitioning) or reversed-phase HPLC (calibration with standards). For N-Boc-undec-1-en-4-amine, predicted LogP ≈ 3.8–4.2 indicates moderate lipophilicity, suitable for membrane penetration in cell-based assays .

- Computational Tools : Software like MarvinSuite or ACD/Labs calculates LogP using fragment-based methods .

Q. How to troubleshoot low yields in Mitsunobu reactions for N-Boc-amine synthesis?

Answer:

- Reagent Stoichiometry : Ensure excess DIAD (1.5–2.0 equiv) and triphenylphosphine.

- Solvent Choice : Anhydrous THF or DMF improves reagent solubility.

- Side Reactions : Monitor for azide by-products via IR (2100 cm⁻¹ peak). Switch to polymer-supported reagents to simplify purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.